molecular formula C9H5Cl2N3 B1444247 2,4-Dichloro-6-(pyridin-4-yl)pyrimidine CAS No. 53345-49-6

2,4-Dichloro-6-(pyridin-4-yl)pyrimidine

Cat. No. B1444247
CAS RN: 53345-49-6
M. Wt: 226.06 g/mol
InChI Key: NXHWJQTVRIKAMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-6-(pyridin-4-yl)pyrimidine is a chemical compound with the molecular formula C9H5Cl2N3 . It is used in various chemical reactions due to its structure and properties .


Synthesis Analysis

The synthesis of 2,4-Dichloro-6-(pyridin-4-yl)pyrimidine involves organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products .


Molecular Structure Analysis

The molecular weight of 2,4-Dichloro-6-(pyridin-4-yl)pyrimidine is 226.06 . The IUPAC name for this compound is 2,4-dichloro-6-(4-pyridinyl)pyrimidine .


Chemical Reactions Analysis

2,4-Dichloro-6-(pyridin-4-yl)pyrimidine undergoes various chemical reactions. For instance, it undergoes a double cross-coupling reaction with 2-(tributylstannyl)pyridine, followed by aldol condensation to yield 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthesis of New Pyrimidine Derivatives

  • Summary of Application: “2,4-Dichloro-6-phenylpyrimidine” and “2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine” were prepared using organolithium reagents. The nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .
  • Methods of Application: The reaction mixture is quenched with 1.5 molar equivalent of water to produce the dihydropyrimidine. The dihydro adduct, without isolation, is treated with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) in anhydrous tetrahydrofuran (THF) to form 3 .
  • Results or Outcomes: The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .

Anti-Inflammatory Activities of Pyrimidines

  • Summary of Application: Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
  • Methods of Application: The review sums up recent developments in the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives .
  • Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

Synthesis of Disubstituted Pyrimidines

  • Summary of Application: It was used as a starting reagent for the synthesis of disubstituted pyrimidines by tandem amination and Suzuki-Miyaura cross-coupling .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The specific results or outcomes obtained were not detailed in the source .

Synthesis of Biarylpyrimidines

  • Summary of Application: It was used in a biarylpyrimidine synthesis involving biaryl cross-coupling .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The specific results or outcomes obtained were not detailed in the source .

Synthesis of Disubstituted Pyrimidines

  • Summary of Application: It reacts with 1 H,1 H,2 H,2 H -perfluorodecanethiol during fluorous synthesis of disubstituted pyrimidines .
  • Methods of Application: 2,4-Dichloro-6-methylpyrimidine was used in the synthesis of (2-chloro-6-methyl-pyrimidin-4-yl)- (2,3-dihydro-benzothiazol-6-yl)-amine .
  • Results or Outcomes: The specific results or outcomes obtained were not detailed in the source .

Synthesis of (2-chloro-6-methyl-pyrimidin-4-yl)- (2,3-dihydro-benzothiazol-6-yl)-amine

  • Summary of Application: 2,4-Dichloro-6-methylpyrimidine is used in the synthesis of (2-chloro-6-methyl-pyrimidin-4-yl)- (2,3-dihydro-benzothiazol-6-yl)-amine .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The specific results or outcomes obtained were not detailed in the source .

Synthesis of 4,6-Disubstituted Pyrimidines

  • Summary of Application: It was used as a starting reagent for the synthesis of 4,6-disubstituted pyrimidines .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The specific results or outcomes obtained were not detailed in the source .

Synthesis of Biarylpyrimidines

  • Summary of Application: It was used in a biarylpyrimidine synthesis involving biaryl cross-coupling .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The specific results or outcomes obtained were not detailed in the source .

Synthesis of (2-chloro-6-methyl-pyrimidin-4-yl)- (2,3-dihydro-benzothiazol-6-yl)-amine

  • Summary of Application: 2,4-Dichloro-6-methylpyrimidine is used in the synthesis of (2-chloro-6-methyl-pyrimidin-4-yl)- (2,3-dihydro-benzothiazol-6-yl)-amine .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The specific results or outcomes obtained were not detailed in the source .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

2,4-dichloro-6-pyridin-4-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2N3/c10-8-5-7(13-9(11)14-8)6-1-3-12-4-2-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXHWJQTVRIKAMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CC(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-6-(pyridin-4-yl)pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dichloro-6-(pyridin-4-yl)pyrimidine
Reactant of Route 2
Reactant of Route 2
2,4-Dichloro-6-(pyridin-4-yl)pyrimidine
Reactant of Route 3
Reactant of Route 3
2,4-Dichloro-6-(pyridin-4-yl)pyrimidine
Reactant of Route 4
Reactant of Route 4
2,4-Dichloro-6-(pyridin-4-yl)pyrimidine
Reactant of Route 5
Reactant of Route 5
2,4-Dichloro-6-(pyridin-4-yl)pyrimidine
Reactant of Route 6
Reactant of Route 6
2,4-Dichloro-6-(pyridin-4-yl)pyrimidine

Citations

For This Compound
1
Citations
JM Keca - 2014 - search.proquest.com
Small molecule agonists were designed and synthesized for two receptor systems:(i) type I interferon-α/β-receptor (IFNAR), a heterodimeric cell-surface transmembrane receptor; and (ii…
Number of citations: 3 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.